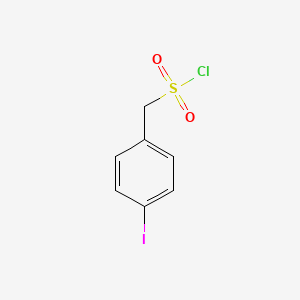

(4-Iodophenyl)methanesulfonyl chloride

Description

Properties

IUPAC Name |

(4-iodophenyl)methanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClIO2S/c8-12(10,11)5-6-1-3-7(9)4-2-6/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKRGFJNLALDQAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CS(=O)(=O)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClIO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of (4-Iodophenyl)methanesulfonyl Chloride: A Technical Guide for Drug Development Professionals

Introduction: The Strategic Importance of (4-Iodophenyl)methanesulfonyl Chloride in Medicinal Chemistry

This compound is a pivotal building block in contemporary drug discovery and development. Its utility stems from the presence of two key functional groups: the highly reactive sulfonyl chloride and the versatile aryl iodide. The sulfonyl chloride moiety readily reacts with amines, alcohols, and other nucleophiles to form sulfonamides and sulfonate esters, which are common pharmacophores in a wide array of therapeutic agents. Simultaneously, the carbon-iodine bond serves as a valuable handle for a variety of metal-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. This dual reactivity makes this compound an invaluable intermediate for the synthesis of novel drug candidates, particularly in the fields of oncology, infectious diseases, and inflammation.

This in-depth technical guide provides a comprehensive overview of a reliable synthetic route to this compound, commencing from the readily available starting material, 4-iodobenzyl bromide. The narrative will delve into the mechanistic underpinnings of the key transformations, provide detailed, field-proven experimental protocols, and offer insights into the critical parameters that govern the success of the synthesis.

Synthetic Strategy: A Two-Step Approach via a Bunte Salt Intermediate

The most efficient and reliable pathway for the conversion of 4-iodobenzyl bromide to this compound involves a two-step sequence proceeding through a Bunte salt intermediate. This strategy is predicated on the initial nucleophilic displacement of the bromide with thiosulfate, followed by an oxidative chlorination of the resulting S-arylmethyl thiosulfate.

This approach offers several advantages over alternative routes:

-

Avoidance of Odorous Thiols: This pathway circumvents the use of volatile and malodorous thiols, which are common in other sulfonyl chloride syntheses.

-

Stable Intermediate: The Bunte salt intermediate is typically a stable, crystalline solid that can be isolated and purified, ensuring the quality of the material proceeding to the final step.

-

Mild Reaction Conditions: The overall synthesis can be conducted under relatively mild conditions, preserving the integrity of the sensitive functional groups on the aromatic ring.

The overall transformation is depicted in the following workflow:

Figure 1: Overall synthetic workflow.

Part 1: The Core Synthesis - From Bromide to Sulfonyl Chloride

Step 1: Synthesis of Sodium S-(4-Iodobenzyl) Thiosulfate (Bunte Salt)

The initial step involves the nucleophilic substitution of the bromide in 4-iodobenzyl bromide by the thiosulfate anion. This reaction, known as the Bunte salt formation, is a robust and high-yielding transformation.

Mechanism:

The reaction proceeds via a classical SN2 mechanism. The sulfur atom of the thiosulfate ion acts as a potent nucleophile, attacking the electrophilic benzylic carbon of 4-iodobenzyl bromide. This concerted process results in the displacement of the bromide leaving group and the formation of the S-(4-iodobenzyl) thiosulfate, commonly referred to as a Bunte salt.

Figure 2: Mechanism of Bunte salt formation.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-iodobenzyl bromide (1.0 equiv) in a suitable solvent mixture, such as ethanol/water (e.g., 1:1 v/v).

-

Reagent Addition: To this solution, add sodium thiosulfate pentahydrate (1.1 - 1.2 equiv). The slight excess of thiosulfate ensures complete consumption of the starting bromide.

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 80-90 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the 4-iodobenzyl bromide spot.

-

Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The Bunte salt often precipitates from the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization. The solid product is then collected by filtration, washed with cold ethanol or water to remove any unreacted sodium thiosulfate and sodium bromide, and dried under vacuum.

Causality Behind Experimental Choices:

-

Solvent System: The use of a mixed solvent system like ethanol/water is crucial. Ethanol helps to solubilize the organic starting material, 4-iodobenzyl bromide, while water is necessary to dissolve the inorganic sodium thiosulfate. This creates a homogeneous reaction environment, facilitating efficient reaction kinetics.

-

Stoichiometry: A slight excess of sodium thiosulfate is employed to drive the reaction to completion and to account for any potential hydrolysis of the thiosulfate under the reaction conditions.

-

Temperature: Refluxing the reaction mixture provides the necessary activation energy for the SN2 reaction to proceed at a reasonable rate without promoting significant side reactions.

Step 2: Oxidative Chlorination of the Bunte Salt to this compound

The final step in the sequence is the conversion of the S-(4-iodobenzyl) thiosulfate intermediate to the desired this compound. This is achieved through an oxidative chlorination reaction. While several reagents can effect this transformation, the use of N-chlorosuccinimide (NCS) in an aqueous acidic medium is a reliable and convenient laboratory-scale method.

Mechanism:

The precise mechanism for the oxidative chlorination of Bunte salts is complex and can be substrate and condition-dependent. However, a plausible pathway involves the initial hydrolysis of the Bunte salt under acidic conditions to generate the corresponding thiol or a related sulfur species. This is followed by a series of oxidation and chlorination steps mediated by the chlorinating agent. With NCS, the reaction is thought to proceed via the in-situ generation of an electrophilic chlorine species which reacts with the sulfur atom. Subsequent oxidation and further chlorination lead to the formation of the sulfonyl chloride.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, suspend the S-(4-iodobenzyl) thiosulfate (1.0 equiv) in a mixture of a suitable organic solvent (e.g., dichloromethane or acetonitrile) and water.

-

Reagent Addition: Cool the suspension in an ice bath (0-5 °C). A solution of N-chlorosuccinimide (NCS) (typically 3.0 - 4.0 equiv) in the same organic solvent is then added dropwise via the addition funnel, maintaining the internal temperature below 10 °C. The use of a sufficient excess of NCS is critical for the complete oxidation.

-

Reaction Conditions: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours, and then let it warm to room temperature and stir for another 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting Bunte salt is consumed.

-

Work-up and Isolation: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite or sodium thiosulfate to destroy any excess NCS. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and concentrate under reduced pressure to afford the crude this compound.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

Causality Behind Experimental Choices:

-

Reagent Selection: N-chlorosuccinimide is a preferred reagent for laboratory-scale synthesis due to its solid nature, which makes it easier and safer to handle compared to gaseous chlorine.[1] It provides a source of electrophilic chlorine for the reaction.

-

Temperature Control: The reaction is highly exothermic, and maintaining a low temperature during the addition of NCS is crucial to prevent runaway reactions and the formation of byproducts.

-

Stoichiometry of NCS: A significant excess of NCS is required to ensure the complete oxidation of the sulfur atom from a lower oxidation state to the +6 state in the sulfonyl chloride.

-

Aqueous Medium: The presence of water is often necessary to facilitate the hydrolysis of intermediates and to help solubilize the inorganic byproducts.

Part 2: Data Presentation and Visualization

Table 1: Summary of Reagents and Typical Reaction Parameters

| Step | Reactant | Reagent(s) | Solvent(s) | Temp (°C) | Time (h) | Typical Yield (%) |

| 1 | 4-Iodobenzyl Bromide | Sodium Thiosulfate Pentahydrate | Ethanol/Water | Reflux (80-90) | 2 - 4 | 85 - 95 |

| 2 | S-(4-Iodobenzyl) Thiosulfate | N-Chlorosuccinimide (NCS) | Dichloromethane/Water | 0 - RT | 3 - 6 | 70 - 85 |

Note: Yields are indicative and may vary based on reaction scale and purification efficiency.

Visualization of the Synthetic Pathway

Sources

An In-depth Technical Guide to (4-Iodophenyl)methanesulfonyl chloride: Properties and Reactivity

Abstract

(4-Iodophenyl)methanesulfonyl chloride is a bifunctional reagent of significant interest to researchers, particularly in the fields of medicinal chemistry and drug development. Possessing two distinct and highly valuable reactive centers—a nucleophilically susceptible sulfonyl chloride and an aryl iodide amenable to transition-metal-catalyzed cross-coupling—this compound serves as a versatile scaffold for the synthesis of complex molecular architectures. This guide provides an in-depth examination of its chemical properties, core reactivity, and synthetic utility. Authored from the perspective of a senior application scientist, it aims to deliver not only procedural knowledge but also the causal insights behind experimental design, ensuring both technical accuracy and practical applicability for professionals in the field.

Physicochemical and Structural Properties

This compound is a solid at room temperature, whose stability and reactivity are dictated by its unique molecular structure. The electron-withdrawing nature of the methanesulfonyl chloride group and the steric and electronic effects of the para-iodine atom are key determinants of its chemical behavior.

Table 1: Core Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 345915-64-2 | [1][2][3] |

| Molecular Formula | C₇H₆ClIO₂S | [4] |

| Molecular Weight | 316.54 g/mol | [4] |

| Appearance | Solid (Typical) | Inferred from related compounds |

| Purity | ≥95% (Commercially available) | [1] |

| Storage | Room temperature, protect from moisture | [4] |

A critical aspect of this molecule is its dual reactivity. The sulfonyl chloride provides a classic electrophilic site for reaction with a wide range of nucleophiles, while the carbon-iodine bond serves as a premier functional handle for modern cross-coupling chemistry.

Synthesis of this compound

While specific, peer-reviewed syntheses of this compound are not abundantly detailed in standard literature, its preparation can be logically inferred from established methods for analogous sulfonyl chlorides. A plausible and robust synthetic strategy involves the conversion of a corresponding sulfonic acid to the sulfonyl chloride.

A common and effective method for this transformation is the treatment of the sulfonic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[5] The precursor, (4-iodophenyl)methanesulfonic acid, can be synthesized from 4-iodobenzyl bromide via sulfite displacement followed by oxidation.

Rationale for Reagent Choice:

-

Thionyl Chloride (SOCl₂): Often preferred due to the gaseous nature of its byproducts (SO₂ and HCl), which simplifies reaction workup and product purification.[6]

-

Solvent: The reaction is typically performed neat or in a non-reactive, anhydrous solvent like dichloromethane (DCM) or chloroform.

-

Temperature: Gentle heating is often required to drive the reaction to completion.[5]

Core Reactivity and Mechanistic Insights

The synthetic value of this compound lies in the ability to selectively address its two reactive functional groups.

Reactivity of the Sulfonyl Chloride Group

The sulfur atom of the sulfonyl chloride is highly electrophilic due to the strong electron-withdrawing effect of the two oxygen atoms and the chlorine atom. This makes it a prime target for nucleophilic attack.[7]

Sulfonamide Formation: The most common application of this moiety is its reaction with primary or secondary amines to form stable sulfonamides.[7] This reaction proceeds via a nucleophilic addition-elimination mechanism.

-

Causality in Experimental Design: The reaction is almost always conducted in the presence of a non-nucleophilic base, such as triethylamine (Et₃N) or pyridine. This is critical for two reasons:

-

Neutralization: It quenches the hydrogen chloride (HCl) byproduct generated during the reaction, preventing the protonation and deactivation of the starting amine.

-

Driving Equilibrium: By removing HCl from the reaction, it drives the equilibrium towards the formation of the sulfonamide product.

-

The reaction is highly efficient and generally proceeds to completion under mild conditions (0 °C to room temperature), making it a cornerstone transformation in drug discovery for installing the sulfonamide isostere.

Reactivity of the Aryl Iodide Group

The carbon-iodine bond is a versatile handle for forming new carbon-carbon or carbon-heteroatom bonds through transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a preeminent example.[8]

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the aryl iodide with an organoboron reagent, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base.[8]

-

Expert Insight: The reactivity order for aryl halides in Suzuki couplings is I > Br > Cl.[9] The use of an aryl iodide ensures high reactivity, often allowing for lower catalyst loadings and milder reaction conditions compared to the corresponding bromide or chloride. This is a crucial consideration for complex molecule synthesis where functional group tolerance is paramount. The presence of the electron-withdrawing sulfonyl group on the same molecule does not typically interfere with the palladium catalytic cycle, allowing for selective C-C bond formation at the iodide position.[10][11]

Experimental Protocols: A Self-Validating System

The following protocols are designed to be robust and self-validating, incorporating purification and characterization steps essential for confirming reaction success.

Protocol 1: Synthesis of N-Benzyl-(4-iodophenyl)methanesulfonamide

This protocol details the formation of a sulfonamide, a foundational reaction for this reagent.

Step-by-Step Methodology:

-

Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq.). Dissolve in anhydrous dichloromethane (DCM, approx. 0.1 M).

-

Amine Addition: Add benzylamine (1.05 eq.) to the solution. Rationale: A slight excess of the amine ensures complete consumption of the limiting sulfonyl chloride.

-

Cooling: Cool the flask to 0 °C in an ice-water bath. Rationale: The reaction is exothermic; cooling controls the reaction rate and minimizes potential side reactions.

-

Base Addition: Add triethylamine (1.5 eq.) dropwise via syringe over 5-10 minutes while stirring. Rationale: A non-nucleophilic base is used to neutralize the HCl byproduct without competing with the primary amine nucleophile.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.

-

Workup: Quench the reaction by adding 1M HCl (aq). Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with saturated NaHCO₃ (aq) and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification & Validation: Purify the crude material by flash column chromatography on silica gel. The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. An expected yield would be in the range of 80-95%.

Protocol 2: Suzuki-Miyaura Coupling of N-Benzyl-(4-iodophenyl)methanesulfonamide

This protocol demonstrates the subsequent functionalization at the aryl iodide position.

Step-by-Step Methodology:

-

Reagent Preparation: In a reaction vessel, combine N-Benzyl-(4-iodophenyl)methanesulfonamide (1.0 eq.), phenylboronic acid (1.2 eq.), and potassium carbonate (K₂CO₃, 2.0-3.0 eq.). Rationale: Boronic acids are often used in slight excess to ensure complete coupling. The base is essential for the transmetalation step of the catalytic cycle.

-

Solvent Addition: Add a solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).

-

Degassing: Seal the vessel and degas the mixture thoroughly by bubbling nitrogen or argon through the solution for 15-20 minutes. Rationale: This is a critical step to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

-

Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 eq.), under a positive pressure of inert gas.

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring for 2-16 hours. Monitor progress by TLC or LC-MS.

-

Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.

-

Isolation: Transfer the filtrate to a separatory funnel, wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purification & Validation: Purify the resulting biaryl product by flash chromatography or recrystallization. Characterize the final compound by NMR and mass spectrometry to confirm successful coupling. Expected yields typically range from 70-90%.

Safety and Handling

As with all sulfonyl chlorides, this compound should be handled with care in a well-ventilated fume hood.

-

Corrosive: Causes severe skin burns and eye damage.[6]

-

Moisture Sensitive: Reacts with water, potentially releasing corrosive HCl gas. Always handle under anhydrous conditions.[6]

-

Toxicity: Harmful if swallowed or in contact with skin.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

Conclusion

This compound is a powerful and versatile building block for chemical synthesis. Its value is derived from the orthogonal reactivity of its sulfonyl chloride and aryl iodide moieties. The sulfonyl chloride allows for the straightforward and high-yielding formation of sulfonamides, while the aryl iodide provides a reliable entry point for sophisticated molecular elaboration via palladium-catalyzed cross-coupling reactions. A thorough understanding of the principles and protocols outlined in this guide enables researchers to effectively leverage this reagent in the design and execution of synthetic routes for novel compounds in drug discovery and materials science.

References

-

Chemsrc (2025). CAS#:345915-64-2 | 4-(IODO-PHENYL)-METHANE SULFONYL CHLORIDE. [Online] Available at: [Link]

-

ResearchGate (2021). Scheme 10 Mechanism of the reaction of arenesulfonyl chlorides with.... [Online] Available at: [Link]

-

PubMed Central (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides. [Online] Available at: [Link]

-

ACS Omega (2021). trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions. [Online] Available at: [Link]

-

Reddit (2023). Which is the stronger electrophile: aryl acyl chloride or aryl sulfonyl chloride?. [Online] Available at: [Link]

-

ResearchGate (2008). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Various Aryl Halides. [Online] Available at: [Link]

-

ResearchGate (2002). Palladium-Catalyzed Suzuki - Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids. [Online] Available at: [Link]

-

Partner Organisations (2017). Synthesis of sulfonyl chloride substrate precursors. [Online] Available at: [Link]

-

XiXisys (n.d.). GHS 11 (Rev.11) SDS Word Download CAS: 345915-64-2. [Online] Available at: [Link]

-

Semantic Scholar (2002). Palladium-catalyzed Suzuki-Miyaura cross-couplings of sulfonyl chlorides and boronic acids. [Online] Available at: [Link]

-

Organic Syntheses (n.d.). Methanesulfonyl cyanide. [Online] Available at: [Link]

-

Organic Syntheses (n.d.). Methanesulfonyl chloride. [Online] Available at: [Link]

-

MySkinRecipes (n.d.). This compound. [Online] Available at: [Link]

-

YouTube (2020). Suzuki cross-coupling reaction. [Online] Available at: [Link]

-

CAS Common Chemistry (2026). Turpentine oil. [Online] Available at: [Link]

-

Dana Bioscience (n.d.). This compound 1g. [Online] Available at: [Link]

-

Wikipedia (n.d.). Methanesulfonyl chloride. [Online] Available at: [Link]

-

PubChem (n.d.). Methanesulfonyl chloride. [Online] Available at: [Link]

Sources

- 1. CAS#:345915-64-2 | 4-(IODO-PHENYL)-METHANE SULFONYL CHLORIDE | Chemsrc [chemsrc.com]

- 2. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 345915-64-2 Name: [xixisys.com]

- 3. guidechem.com [guidechem.com]

- 4. This compound [myskinrecipes.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. youtube.com [youtube.com]

- 9. semanticscholar.org [semanticscholar.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to (4-Iodophenyl)methanesulfonyl chloride: A Keystone Reagent in Modern Drug Discovery

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Iodophenyl)methanesulfonyl chloride, identified by CAS Number 345915-64-2 , is a pivotal yet often overlooked bifunctional reagent in the armamentarium of medicinal chemistry.[1][2] Its unique structure, combining a highly reactive methanesulfonyl chloride moiety with a versatile iodinated aromatic ring, offers a dual-pronged approach to the synthesis of complex molecular architectures. This guide provides an in-depth analysis of its chemical properties, a robust synthesis protocol, mechanistic insights into its reactivity, and a discussion of its strategic applications in the development of targeted therapeutics. As a key intermediate, its utility spans the creation of enzyme inhibitors, receptor antagonists, and molecular probes, making a thorough understanding of its handling and synthetic potential essential for innovation in drug discovery.[1]

Chemical and Physical Properties

A solid understanding of the physicochemical properties of this compound is fundamental to its effective application in synthesis. The key properties are summarized in the table below. The presence of the electron-withdrawing sulfonyl chloride group and the heavy iodine atom significantly influences the molecule's reactivity, solubility, and analytical characteristics.

| Property | Value | Source(s) |

| CAS Number | 345915-64-2 | [1][2] |

| Molecular Formula | C₇H₆ClIO₂S | [1] |

| Molecular Weight | 316.54 g/mol | [1] |

| Appearance | Expected to be a white to off-white solid | |

| Solubility | Soluble in polar aprotic organic solvents (e.g., DCM, THF, Dioxane) | |

| Moisture Sensitivity | Highly sensitive to moisture and water |

Synthesis and Mechanism

While multiple pathways exist for the synthesis of sulfonyl chlorides, a reliable and scalable approach for this compound involves the oxidative chlorination of a suitable sulfur-containing precursor, such as an S-alkyl isothiourea salt, derived from 4-iodobenzyl bromide. This method is advantageous due to its operational simplicity and use of readily available reagents.[3]

Proposed Synthetic Workflow

The synthesis can be conceptualized as a two-step process, beginning with the formation of the isothiourea salt followed by oxidative chlorination.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Disclaimer: This protocol is a representative procedure based on established methods for analogous compounds and should be performed by trained chemists with appropriate safety precautions in a fume hood.

Step 1: Preparation of S-(4-Iodobenzyl)isothiouronium bromide

-

To a stirred solution of 4-iodobenzyl bromide (1.0 eq) in ethanol (5 mL per gram of bromide) in a round-bottom flask, add thiourea (1.1 eq).

-

Heat the mixture to reflux for 2-3 hours, monitoring the reaction by Thin Layer Chromatography (TLC) until the starting bromide is consumed.

-

Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

-

Collect the resulting white solid by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield the S-(4-iodobenzyl)isothiouronium bromide salt.

Step 2: Oxidative Chlorination

-

Suspend the S-(4-iodobenzyl)isothiouronium bromide (1.0 eq) in a biphasic mixture of dichloromethane (DCM) and water (1:1, 10 mL per gram of salt) in a flask equipped with a dropping funnel and maintain vigorous stirring.

-

Cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add a freshly prepared solution of aqueous chlorine (generated by the careful, dropwise addition of concentrated HCl to sodium hypochlorite solution) or a commercial bleach solution followed by dropwise addition of HCl. Maintain the temperature below 10 °C throughout the addition.

-

Monitor the reaction by TLC. Upon completion, separate the organic layer.

-

Extract the aqueous layer with DCM (2 x volume of the initial organic layer).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield crude this compound.

-

Purify the product by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by flash chromatography.

Reactivity and Applications in Drug Discovery

The synthetic utility of this compound stems from its two distinct reactive sites, which can be addressed in a controlled, sequential manner.

The Sulfonyl Chloride Moiety: A Gateway to Sulfonamides

The sulfonyl chloride group is a potent electrophile, readily reacting with primary and secondary amines in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to form highly stable sulfonamide linkages.[4] This reaction is fundamental in medicinal chemistry, as the sulfonamide functional group is a common feature in a wide array of approved drugs, including antibiotics, diuretics, and anticonvulsants.

The general mechanism involves the nucleophilic attack of the amine on the electrophilic sulfur atom, followed by the elimination of hydrogen chloride, which is neutralized by the base.

Caption: General reaction pathway for sulfonamide formation.

Field Application Insight: In the development of selective Mcl-1 inhibitors, a key anti-apoptotic protein overexpressed in many cancers, the methanesulfonyl chloride moiety is used to couple with an amine-containing scaffold, demonstrating the direct application of this chemistry in creating potential anti-cancer agents.[5] Similarly, various aryl sulfonyl chlorides are crucial starting materials for synthesizing inhibitors of enzymes like ADAMTS7, which is implicated in osteoarthritis.[6]

The Aryl Iodide Moiety: A Handle for Complexity

The carbon-iodine bond on the phenyl ring provides a second, orthogonal reactive site. It is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the introduction of diverse substituents, enabling extensive Structure-Activity Relationship (SAR) studies.

Strategic Advantage: A medicinal chemist can first synthesize a library of sulfonamides using the sulfonyl chloride group and then, in a subsequent step, diversify the aryl core of promising "hit" compounds via cross-coupling at the iodide position. This strategy significantly accelerates the lead optimization process. The iodine atom can also serve as a heavy atom for facilitating X-ray crystallography of ligand-protein complexes, providing crucial structural insights for rational drug design.

Characterization and Analytical Profile

Proper characterization is essential to confirm the identity and purity of the synthesized reagent.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton spectrum is expected to show a characteristic singlet for the methylene (-CH₂-) protons adjacent to the sulfonyl chloride group, typically shifted downfield (δ ≈ 4.5-5.0 ppm) due to the strong electron-withdrawing effect. The aromatic protons will appear as two distinct doublets in the aromatic region (δ ≈ 7.0-8.0 ppm), characteristic of a 1,4-disubstituted benzene ring.

-

¹³C NMR: The carbon spectrum will show a signal for the methylene carbon around 60-70 ppm and four signals in the aromatic region, with the carbon bearing the iodine atom (C-I) appearing at a characteristic upfield chemical shift (around 90-100 ppm).

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by strong, characteristic asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl chloride group, typically appearing in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹, respectively.[7]

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern would likely show the loss of the chlorine atom and the SO₂ group.

Safety, Handling, and Storage

This compound and its analogues are corrosive, toxic, and highly sensitive to moisture. Strict adherence to safety protocols is mandatory.

-

Handling: Always handle in a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of dust and vapors.

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry, and well-ventilated area. It is incompatible with water, strong bases, alcohols, amines, and strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a powerful and versatile building block for drug discovery and medicinal chemistry. Its dual reactivity allows for the efficient construction and subsequent diversification of complex molecules. By leveraging the well-established chemistry of the sulfonyl chloride for robust sulfonamide formation and the aryl iodide for late-stage diversification via cross-coupling, researchers can accelerate the discovery of novel therapeutics. A comprehensive understanding of its synthesis, reactivity, and handling is a valuable asset for any drug development professional.

References

-

MySkinRecipes. This compound. Available from: [Link]

-

Georganics. (4-CHLOROPHENYL)METHANESULFONYL CHLORIDE Safety Data Sheet. Available from: [Link]

-

Hearst, P. J., & Noller, C. R. Methanesulfonyl chloride. Organic Syntheses Procedure. Available from: [Link]

-

Moser, A. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. Available from: [Link]

-

Amato, G., et al. (2022). Design, synthesis and biological evaluation of arylsulfonamides as ADAMTS7 inhibitors. RSC Medicinal Chemistry. Available from: [Link]

-

ChemSrc. CAS#:345915-64-2 | 4-(IODO-PHENYL)-METHANE SULFONYL CHLORIDE. Available from: [Link]

-

Hitchin, J. R., et al. (2013). Development and evaluation of selective, reversible LSD1 inhibitors derived from fragments. MedChemComm. Available from: [Link]

-

Lee, Y. R., et al. (2021). Synthesis of Halogenated 1,5-Diarylimidazoles and Their Inhibitory Effects on LPS-Induced PGE2 Production in RAW 264.7 Cells. Molecules. Available from: [Link]

-

van Leusen, A. M., & Strating, J. Methanesulfonyl cyanide. Organic Syntheses Procedure. Available from: [Link]

-

Organic Chemistry Portal. Sulfonyl chloride synthesis by chlorosulfonation. Available from: [Link]

-

Dana Bioscience. This compound 1g. Available from: [Link]

-

Georganics. (4-CHLOROPHENYL)METHANESULFONYL CHLORIDE Safety Data Sheet. Available from: [Link]

-

PubChem. 4-Iodobenzenesulfonyl chloride. Available from: [Link]

-

Belmar, J., et al. (2015). 3-Substituted-N-(4-Hydroxynaphthalen-1-yl)arylsulfonamides as a Novel Class of Selective Mcl-1 Inhibitors: Structure-Based Design, Synthesis, SAR, and Biological Evaluation. Journal of Medicinal Chemistry. Available from: [Link]

- Xu, J., & Yang, Z. (2013). General preparation method of sulfonyl chloride. Google Patents (CN103351315A).

- Nishino, H., & Nagao, M. (1991). Method of manufacturing methanesulfonyl chloride. Google Patents (US4997535A).

-

Wikipedia. Methanesulfonyl chloride. Available from: [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. CAS#:345915-64-2 | 4-(IODO-PHENYL)-METHANE SULFONYL CHLORIDE | Chemsrc [chemsrc.com]

- 3. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]

- 4. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Design, synthesis and biological evaluation of arylsulfonamides as ADAMTS7 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. acdlabs.com [acdlabs.com]

A Senior Application Scientist's Guide to the Spectroscopic Characterization of (4-Iodophenyl)methanesulfonyl chloride

Introduction: The Role and Reason for Characterization

(4-Iodophenyl)methanesulfonyl chloride is a bifunctional organic reagent of significant interest in medicinal chemistry and materials science. Its structure incorporates a reactive methanesulfonyl chloride group (-CH₂SO₂Cl) and a synthetically versatile iodophenyl moiety. The sulfonyl chloride is a potent electrophile, readily reacting with nucleophiles like amines to form stable sulfonamides—a common functional group in many pharmaceutical agents[1]. The aryl iodide provides a handle for further molecular elaboration through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the construction of complex molecular architectures.

Given its role as a critical building block, unambiguous confirmation of its structure and assessment of its purity are paramount. A multi-technique spectroscopic approach, integrating Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, provides a comprehensive and self-validating system for characterization. This guide explains the theoretical basis and practical application of each technique for the analysis of this specific compound, offering insights honed from field experience to ensure data integrity and confident structural elucidation.

Molecular Structure and Spectroscopic Overview

The structure of this compound dictates the expected spectroscopic signals. Key features include:

-

A para-disubstituted aromatic ring , which gives rise to a characteristic "AA'BB'" splitting pattern in the ¹H NMR spectrum.

-

A methylene bridge (-CH₂-) whose protons and carbon are significantly deshielded by adjacent sulfonyl and aromatic groups.

-

A sulfonyl chloride group (-SO₂Cl) with strong, characteristic vibrational modes in the IR spectrum.

-

The presence of Iodine (¹²⁷I) and Chlorine (³⁵Cl/³⁷Cl) , which influence the mass spectrum through their isotopic abundances and fragmentation patterns.

The following sections will deconstruct the expected data from each major spectroscopic technique.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is the definitive technique for determining the molecular weight of a compound. For this compound (C₇H₆ClIO₂S), the expected molecular weight is approximately 316.54 g/mol [2].

Causality in Fragmentation: Electron Impact (EI) ionization is a high-energy technique that often leads to predictable fragmentation, providing structural clues. The most probable cleavage points are the relatively weak C-S and S-Cl bonds. A common fragmentation pathway for related aromatic sulfonyl compounds involves the loss of SO₂[3][4].

Key Isotopic Considerations:

-

Iodine: Exists as a single stable isotope (¹²⁷I), so it does not contribute to isotopic satellite peaks.

-

Chlorine: Has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. Any fragment containing chlorine will appear as a pair of peaks (M and M+2) separated by two mass units, with the M+2 peak having about one-third the intensity of the M peak. This is a crucial diagnostic marker for chlorine-containing fragments[5].

-

Sulfur: Has a small but notable M+2 peak from the ³⁴S isotope (~4.2%).

Expected Mass Spectral Data:

| m/z (for ³⁵Cl) | Proposed Fragment Identity | Rationale and Notes |

| 316 | [M]⁺ (Molecular Ion) | C₇H₆³⁵ClIO₂S⁺. The M+2 peak at m/z 318 will be present due to ³⁷Cl and ³⁴S. |

| 281 | [M - Cl]⁺ | Loss of the chlorine radical. |

| 252 | [M - SO₂]⁺ | Rearrangement and loss of sulfur dioxide, a common pathway for sulfonyl compounds[3]. |

| 217 | [C₇H₆I]⁺ | Cleavage of the C-S bond to form the iodobenzyl cation. |

| 117 | [C₇H₆ClS]⁺ | Cleavage of the C-I bond. |

| 99 | [CH₂SO₂Cl]⁺ | Fragment corresponding to the methanesulfonyl chloride moiety[5]. |

Protocol: Acquiring a Mass Spectrum (EI-MS)

-

Sample Preparation: Dissolve a small quantity (~0.1 mg) of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Instrument Setup:

-

Use a GC-MS or a direct insertion probe.

-

Set the ionization energy to 70 eV, the standard for EI to generate reproducible fragmentation patterns[6].

-

-

Data Acquisition: Inject the sample and acquire the mass spectrum over a range of m/z 50-400.

-

Validation: Confirm the presence of the molecular ion peak. Analyze the isotopic pattern of chlorine-containing fragments to verify their identity. Compare the observed fragmentation pattern to the expected cleavages.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. The principle relies on the absorption of specific frequencies of infrared light, which correspond to the vibrational energies of different bonds within the molecule.

Key Vibrational Modes: The sulfonyl chloride group is the most prominent feature in the IR spectrum. It exhibits two intense and characteristic stretching vibrations:

-

Asymmetric S=O stretch: Typically strong and found at higher wavenumbers.

-

Symmetric S=O stretch: Also strong, found at lower wavenumbers.

General ranges for sulfonyl chlorides are 1410-1370 cm⁻¹ and 1204-1166 cm⁻¹[5]. Aromatic C-H and C=C stretching vibrations will also be present.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| ~3100-3000 | C-H Stretch | Aromatic C-H | Medium-Weak |

| ~1580, ~1470 | C=C Stretch | Aromatic Ring | Medium |

| ~1385-1370 | Asymmetric S=O Stretch | Sulfonyl Chloride (SO₂) ** | Strong |

| ~1185-1170 | Symmetric S=O Stretch | Sulfonyl Chloride (SO₂) ** | Strong |

| ~820 | C-H Bend (out-of-plane) | 1,4-disubstituted aromatic | Strong |

| ~750-700 | C-S Stretch | Aryl-CH₂-S | Medium |

| ~600-500 | C-I Stretch | Aryl-I | Medium-Weak |

| ~400-350 | S-Cl Stretch | Sulfonyl Chloride | Medium |

Note: The exact positions can vary slightly based on the physical state of the sample (e.g., KBr pellet vs. thin film).

Protocol: Acquiring an IR Spectrum (ATR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Record a background spectrum.

-

Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Validation: Process the spectrum (e.g., ATR correction, baseline correction). Confirm the presence of the two strong, characteristic S=O stretching bands, which provides high confidence in the presence of the sulfonyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR are essential for a complete characterization. The compound's reactivity requires the use of an inert, deuterated solvent like chloroform-d (CDCl₃)[5].

¹H NMR Spectroscopy

The ¹H NMR spectrum will show two main sets of signals: those for the aromatic protons and those for the methylene protons.

Causality in Chemical Shifts:

-

Aromatic Protons: The molecule is a 1,4- (or para-) disubstituted benzene ring. The protons ortho to the iodine (Hₐ) and ortho to the CH₂SO₂Cl group (Hₑ) are in different chemical environments. This results in a classic AA'BB' system, which often appears as two distinct doublets.

-

Methylene Protons: The -CH₂- protons are adjacent to the strongly electron-withdrawing sulfonyl chloride group, which will shift their signal significantly downfield[5].

Expected ¹H NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.8 - 7.9 | Doublet (d) | 2H | Hₐ (ortho to I) | Deshielded by iodine's electronegativity and anisotropy. |

| ~7.4 - 7.5 | Doublet (d) | 2H | Hₑ (ortho to CH₂) | Shielded relative to Hₐ but still in the aromatic region. |

| ~5.0 - 5.2 | Singlet (s) | 2H | -CH₂- | Strongly deshielded by the adjacent SO₂Cl group. |

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments.

Causality in Chemical Shifts:

-

Aromatic Carbons: Four distinct signals are expected for the aromatic ring due to symmetry. The carbon attached to iodine (ipso-carbon) is often observed at a lower chemical shift than predicted by simple electronegativity due to the "heavy atom effect."

-

Methylene Carbon: The -CH₂- carbon is directly attached to the electron-withdrawing sulfur atom, causing a significant downfield shift[7]. For comparison, the CH₂Cl carbon in benzyl chloride is ~46 ppm, while the CH₂SO₂Cl carbon will be further downfield.

Expected ¹³C NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~140-142 | C (ipso to CH₂) | Quaternary carbon, deshielded. |

| ~138-139 | CH (ortho to I) | Aromatic CH carbons. |

| ~131-132 | CH (ortho to CH₂) | Aromatic CH carbons. |

| ~98-100 | C (ipso to I) | Shielded due to the heavy atom effect of iodine. |

| ~65-70 | -CH₂- | Strongly deshielded by the SO₂Cl group. |

Protocol: Acquiring NMR Spectra

-

Sample Preparation: Accurately weigh ~10-20 mg of the compound into an NMR tube. Add ~0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm), or reference to the residual solvent peak (CDCl₃: δн ≈ 7.26 ppm; δс ≈ 77.16 ppm)[8]. Cap the tube and gently agitate to dissolve the sample.

-

Instrument Setup: Place the NMR tube in the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Ensure the spectral width covers the expected range (e.g., 0-10 ppm). Process the data (Fourier transform, phase correction, baseline correction) and integrate the signals.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope[9]. Set the spectral width to cover the expected range (e.g., 0-160 ppm).

-

Validation: Check that the integration ratios in the ¹H NMR spectrum match the number of protons in each environment (2:2:2). Verify that the number of signals in the ¹³C NMR spectrum matches the number of unique carbons (5 signals expected). Ensure chemical shifts are consistent with expected values.

Integrated Spectroscopic Analysis Workflow

No single technique is sufficient for unambiguous identification. The power of this approach lies in the integration of all three datasets. The workflow below illustrates a logical process for confirming the structure of this compound.

Caption: Integrated workflow for spectroscopic validation.

Conclusion: A Self-Validating Triad

The combined application of Mass Spectrometry, IR Spectroscopy, and NMR Spectroscopy provides a robust, self-validating system for the characterization of this compound. MS confirms the molecular formula and key fragmentation points. IR provides definitive evidence of the critical sulfonyl chloride functional group. Finally, ¹H and ¹³C NMR elucidate the precise atomic connectivity and confirm the isomeric arrangement of the substituents on the aromatic ring. When all three datasets are consistent with the proposed structure, researchers and drug development professionals can proceed with confidence in the identity and quality of this vital synthetic intermediate.

References

-

Moser, A. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. Available at: [Link]

-

Chemistry LibreTexts. (2023). Infrared Spectroscopy Absorption Table. Available at: [Link]

-

King, J. F., & Smith, D. J. H. (1965). THE SULFUR–CHLORINE STRETCHING BAND IN SULFONYL CHLORIDES. Canadian Journal of Chemistry. Available at: [Link]

-

Baarschers, W. H., & Krupay, B. W. (1972). Mass Spectra of Some Sulfinate Esters and Sulfones. Canadian Journal of Chemistry. Available at: [Link]

-

Barnard, D., Fabian, J. M., & Koch, H. P. (1949). Infrared Spectra of Sulfones and Related Compounds. Analytical Chemistry. Available at: [Link]

-

University of Manitoba. Typical Proton and C-13 Chemical Shifts. Available at: [Link]

-

Becer, C. R., et al. (n.d.). Polymers from sugars and CS2: synthesis and ring- opening polymerisation of sulfur-containing monomers derived from of ᴅ-xylose- and 2-deoxy-ᴅ- ribose - Supporting Information. Royal Society of Chemistry. Available at: [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Available at: [Link]

-

Sun, W., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry. Available at: [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of P-Iodobenzene sulfonyl chloride. Available at: [Link]

-

University of Bath. (n.d.). 13C NMR Spectroscopy. Available at: [Link]

-

ResearchGate. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. Available at: [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Available at: [Link]

-

PubChem. (n.d.). Methanesulfonyl chloride. National Center for Biotechnology Information. Available at: [Link]

-

Wiley Science Solutions. (n.d.). Methanesulfonyl chloride. SpectraBase. Available at: [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Available at: [Link]

-

ResearchGate. (2014). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. Available at: [Link]

-

ResearchGate. (2002). H-1 chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond. Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

Gillespie, R. J., & Robinson, E. A. (1961). THE VIBRATIONAL SPECTRA OF SULPHURYL AND THIONYL HALIDES. Canadian Journal of Chemistry. Available at: [Link]

-

Chemistry LibreTexts. (2022). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]

-

National Institute of Standards and Technology. (n.d.). Methanesulfonyl chloride. NIST Chemistry WebBook. Available at: [Link]

-

National Institute of Standards and Technology. (n.d.). Methanesulfonyl chloride IR spectrum. NIST Chemistry WebBook. Available at: [Link]

-

MySkinRecipes. (n.d.). This compound. Available at: [Link]

-

PubChem. (n.d.). C7H5ClFIO2S. National Center for Biotechnology Information. Available at: [Link]

-

Wikipedia. (n.d.). Methanesulfonyl chloride. Available at: [Link]

-

Chemsrc. (n.d.). CAS#:345915-64-2 | 4-(IODO-PHENYL)-METHANE SULFONYL CHLORIDE. Available at: [Link]

-

National Institute of Standards and Technology. (n.d.). Benzenesulfonyl chloride, 4-methyl-. NIST Chemistry WebBook. Available at: [Link]

Sources

- 1. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 2. This compound [myskinrecipes.com]

- 3. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. acdlabs.com [acdlabs.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. NMR Chemical Shifts of Impurities [sigmaaldrich.com]

- 9. compoundchem.com [compoundchem.com]

An In-depth Technical Guide to the Solubility of (4-Iodophenyl)methanesulfonyl chloride in Organic Solvents

Introduction: The Role and Importance of (4-Iodophenyl)methanesulfonyl chloride in Modern Drug Discovery

This compound is a crucial reagent and building block in the synthesis of novel pharmaceutical compounds.[1] Its utility stems from the presence of two key functional groups: the highly reactive sulfonyl chloride and the versatile iodinated phenyl ring. The sulfonyl chloride group readily reacts with amines and alcohols to form stable sulfonamide and sulfonate ester linkages, respectively. These moieties are present in a wide array of therapeutic agents. The carbon-iodine bond provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.

A thorough understanding of the solubility of this compound in various organic solvents is paramount for researchers in drug development. Proper solvent selection is critical for:

-

Optimizing reaction conditions: Ensuring that reactants are in the same phase is fundamental to achieving desired reaction rates and yields.

-

Facilitating purification: Solubility differences are exploited in crystallization, precipitation, and chromatographic purification methods.

-

Ensuring safe handling and storage: The reactivity of sulfonyl chlorides, particularly their sensitivity to moisture, necessitates the use of appropriate, dry solvents to prevent decomposition.[2]

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, offering both theoretical insights and practical, field-proven methodologies for its use in a laboratory setting.

Theoretical Framework for Solubility Prediction

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, its solubility profile can be predicted by examining its molecular structure and applying fundamental principles of physical organic chemistry.

The molecule possesses both polar and non-polar characteristics. The sulfonyl chloride (-SO₂Cl) group is strongly polar and capable of dipole-dipole interactions. The iodophenyl group, while containing a polarizable carbon-iodine bond, is predominantly non-polar due to the large aromatic ring. This amphiphilic nature suggests that its solubility will be highly dependent on the polarity of the solvent, in line with the principle of "like dissolves like".[3]

Modern computational chemistry offers tools for predicting solubility through Quantitative Structure-Property Relationship (QSPR) models.[4][5] These models correlate a compound's structural features (descriptors such as molecular weight, surface area, and dipole moment) with its physical properties, including solubility.[4] While a detailed QSPR analysis is beyond the scope of this guide, these methods represent a powerful approach for estimating the solubility of novel compounds in the absence of experimental data.[6][7][8]

Qualitative Solubility Profile of this compound

Based on the solubility of structurally similar compounds, such as benzenesulfonyl chloride and methanesulfonyl chloride, a qualitative solubility profile for this compound can be inferred.[3][9][10][11] It is expected to be soluble in a range of aprotic organic solvents and reactive in protic solvents.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale and Expert Insights |

| Halogenated Solvents | Dichloromethane (DCM), Chloroform | High | The polarity of these solvents is well-suited to dissolve the polar sulfonyl chloride group without engaging in chemical reactions. DCM is a common choice for reactions involving sulfonyl chlorides.[12] |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate to High | Ethers are effective solvents for a wide range of organic compounds. THF, being more polar than diethyl ether, is likely to be a better solvent. |

| Aprotic Polar Solvents | Acetonitrile, Dimethylformamide (DMF) | High | These highly polar, aprotic solvents are excellent candidates for dissolving this compound. Acetonitrile is often used in reactions where the sulfonyl chloride is a reactant. |

| Esters | Ethyl acetate | Moderate | Ethyl acetate is a moderately polar aprotic solvent and should be a suitable solvent for many applications. |

| Aromatic Hydrocarbons | Toluene, Benzene | Low to Moderate | The non-polar nature of these solvents makes them less ideal for solvating the polar sulfonyl chloride group. Solubility is expected to be limited. |

| Alcohols | Methanol, Ethanol | Soluble (with reaction) | While the compound will likely dissolve in alcohols, it will also react to form sulfonate esters. Therefore, alcohols are generally not suitable as inert solvents.[2] |

| Water | Insoluble (with reaction) | Sulfonyl chlorides are generally insoluble in water and react to form the corresponding sulfonic acid.[2] | |

| Non-polar Alkanes | Hexane, Heptane | Very Low | The significant polarity of the sulfonyl chloride group will lead to very poor solubility in non-polar alkane solvents. |

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed, self-validating protocol for the quantitative determination of the solubility of this compound in an organic solvent of interest. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solid.[13][14][15]

Materials and Equipment

-

This compound (purity ≥ 95%)

-

Anhydrous organic solvent of interest

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps and PTFE septa

-

Constant temperature shaker or incubator

-

Syringes and syringe filters (0.22 µm, PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Experimental Workflow

Caption: Workflow for Quantitative Solubility Determination.

Step-by-Step Methodology

-

Preparation of the Saturated Solution:

-

Accurately weigh approximately 100 mg of this compound into a clean, dry vial. The key is to have an excess of solid.

-

Pipette a known volume (e.g., 2.0 mL) of the anhydrous organic solvent into the vial.

-

Tightly seal the vial with a screw cap fitted with a PTFE septum.

-

-

Equilibration:

-

Place the vial in a shaker or incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to ensure equilibrium is reached. A period of 24 to 48 hours is typically adequate. The presence of undissolved solid at the end of this period is crucial.

-

-

Sampling:

-

Remove the vial from the shaker and allow the undissolved solid to settle for at least 1 hour at the same constant temperature.

-

Carefully withdraw an aliquot (e.g., 0.5 mL) of the clear supernatant using a syringe.

-

Immediately attach a 0.22 µm PTFE syringe filter and dispense the filtered solution into a pre-weighed volumetric flask of appropriate size (e.g., 10 mL). This step removes any suspended microcrystals.

-

-

Dilution and Quantification:

-

Reweigh the volumetric flask to determine the exact mass (and thus volume, if the density is known) of the aliquot taken.

-

Dilute the filtered solution to the mark with the same anhydrous solvent.

-

Prepare a series of calibration standards of this compound of known concentrations in the same solvent.

-

Analyze the diluted sample and the calibration standards using a validated HPLC-UV method.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/L or mol/L.

-

Solvent Selection and Safe Handling Considerations

The choice of solvent for a reaction involving this compound should be guided by both solubility and reactivity considerations.

-

For reactions: Aprotic solvents in which the compound has high solubility, such as dichloromethane, acetonitrile, or THF, are generally preferred.

-

For purification by crystallization: A binary solvent system is often effective. This typically involves dissolving the compound in a solvent in which it is highly soluble at an elevated temperature, followed by the addition of a second solvent (an anti-solvent) in which it is poorly soluble to induce crystallization upon cooling.

Safety is paramount when handling this compound. It is classified as a corrosive material that can cause severe skin burns and eye damage.[9] It is also moisture-sensitive and will react with water to release toxic hydrogen chloride gas. Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.

Caption: Logical Flow for Solvent Selection.

Conclusion

References

- Yalkowsky, S. H., & He, Y. (2003).

- Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of drug solubility from structure. Advanced Drug Delivery Reviews, 54(3), 355-366.

- Avdeef, A. (2007). The Rise of pH-Metric pKa and Solubility. Current Topics in Medicinal Chemistry, 7(8), 735-753.

- Palmer, D. S., Llinas, A., & Mitchell, J. C. (2011). Predicting aqueous solubility from structure. Current Topics in Medicinal Chemistry, 11(3), 239-251.

-

Chemistry For Everyone. (2025). How To Predict Solubility Of Organic Compounds?. YouTube. [Link]

- Al-Ghabeish, M., & Al-Mbaideen, A. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Journal of Analytical Chemistry, 2(7), 808-812.

-

Solubility of Things. (n.d.). Benzenesulfonyl chloride. [Link]

-

Slideshare. (n.d.). solubility experimental methods.pptx. [Link]

-

MySkinRecipes. (n.d.). This compound. [Link]

- Google Patents. (n.d.). Method for determining solubility of a chemical compound.

-

Georganics. (2011). SAFETY DATA SHEET: (4-CHLOROPHENYL)METHANESULFONYL CHLORIDE. [Link]

-

PubChem. (n.d.). Benzenesulfonyl chloride. [Link]

- Canadian Science Publishing. (1971). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 49(9), 1441-1449.

-

Chemsrc. (n.d.). 4-(IODO-PHENYL)-METHANE SULFONYL CHLORIDE. [Link]

- The Journal of Organic Chemistry. (1987). Sulfamides and sulfonamides as polar aprotic solvents. The Journal of Organic Chemistry, 52(12), 2630-2632.

-

Wikipedia. (n.d.). Sulfonyl halide. [Link]

-

ResearchGate. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents and Polarity. [Link]

-

MySkinRecipes. (n.d.). This compound. [Link]

-

Wikipedia. (n.d.). Methanesulfonyl chloride. [Link]

-

CORE. (2010). Organic Solvent Solubility Data Book. [Link]

-

PubChem. (n.d.). Methanesulfonyl chloride. [Link]

-

PubChem. (n.d.). (4-Chlorophenyl)methanesulfonyl chloride. [Link]

-

Common Organic Chemistry. (n.d.). Methanesulfonyl Chloride. [Link]

-

Master Organic Chemistry. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. Sulfonyl halide - Wikipedia [en.wikipedia.org]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Prediction of aqueous solubility of organic compounds using a quantitative structure-property relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. youtube.com [youtube.com]

- 9. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 10. Benzenesulfonyl chloride | C6H5ClO2S | CID 7369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 12. Methanesulfonyl Chloride [commonorganicchemistry.com]

- 13. lifechemicals.com [lifechemicals.com]

- 14. solubility experimental methods.pptx [slideshare.net]

- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

Stability and Storage of (4-Iodophenyl)methanesulfonyl chloride: A Guide to Preserving Reagent Integrity

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Challenge of a Versatile Reagent

(4-Iodophenyl)methanesulfonyl chloride is a critical building block in modern medicinal chemistry and pharmaceutical development. Its utility lies in the dual functionality of the highly reactive methanesulfonyl chloride group and the iodinated phenyl ring, which serves as a handle for cross-coupling reactions or as a heavy atom for structural biology studies.[1] The sulfonyl chloride moiety is invaluable for constructing sulfonamides and sulfonate esters, common linkages in drug candidates.[1] However, the very reactivity that makes this compound a powerful synthetic tool also renders it susceptible to degradation. This guide provides a comprehensive overview of the stability profile of this compound, outlining the scientific principles behind its degradation and establishing field-proven protocols for its storage and handling to ensure experimental reproducibility and safety.

Chemical Profile and Inherent Instability

The stability of this compound is fundamentally dictated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group (-SO₂Cl). This group is highly susceptible to nucleophilic attack, making it reactive toward a variety of common laboratory substances, most notably water. While the iodophenyl group is generally stable under typical storage conditions, the sulfonyl chloride function is the primary point of vulnerability. Understanding this inherent reactivity is the cornerstone of preserving the reagent's quality.

The Primary Degradation Pathway: Hydrolysis

The most significant and rapid degradation pathway for this compound is hydrolysis. Atmospheric moisture is sufficient to initiate this process. The reaction involves the nucleophilic attack of a water molecule on the electrophilic sulfur atom, leading to the displacement of the chloride ion.

The overall reaction is as follows:

C₇H₆ClIO₂S + H₂O → C₇H₇IO₃S ( (4-Iodophenyl)methanesulfonic acid) + HCl (Hydrogen Chloride)

This degradation has two major consequences:

-

Loss of Purity: The formation of (4-Iodophenyl)methanesulfonic acid reduces the effective concentration of the active reagent, leading to lower reaction yields and the introduction of a significant impurity that can complicate purification.

-

Creation of a Hazardous Microenvironment: The reaction liberates hydrogen chloride (HCl) gas.[2][3] Within a sealed container, this can lead to pressure buildup. More critically, the HCl is corrosive and can react with metal storage racks or containers, and upon opening, it creates a corrosive and toxic vapor hazard.[4]

Key Factors Influencing Stability

The rate of degradation is influenced by several environmental factors. Controlling these is paramount for long-term storage.

-

Moisture: As detailed above, moisture is the primary antagonist. The reagent is classified as moisture-sensitive. Exposure to humid air during storage or handling is the most common cause of decomposition.

-

Temperature: While room temperature storage is suggested by some suppliers, this is not optimal for long-term stability.[1] Elevated temperatures accelerate the rate of hydrolysis and can promote thermal decomposition, which may liberate toxic sulfur oxides and additional HCl gas.[5][6][7] Refrigeration is strongly recommended to minimize kinetic activity.

-

Light: While hydrolysis is the main concern, prolonged exposure to light should be avoided for sulfonyl chlorides, as it can potentially induce other decomposition pathways.[8]

Recommended Storage Conditions

To mitigate the risks of degradation, a multi-faceted approach to storage is required. The following conditions are based on best practices for sulfonyl chlorides and other moisture-sensitive reagents.[9][10]

| Parameter | Recommendation | Rationale |

| Temperature | 2–8 °C | Slows the kinetic rate of hydrolysis and other potential decomposition pathways.[10] |

| Atmosphere | Inert Gas (Nitrogen or Argon) | Excludes atmospheric moisture, directly preventing hydrolysis.[11] |

| Container | Tightly Sealed, Original Manufacturer's Bottle | Manufacturer packaging (e.g., Sure/Seal™ bottles) is designed to maintain an inert atmosphere and allow for safe reagent transfer.[11][12] |

| Container Material | Glass or Corrosion-Resistant Liner | Avoids reaction with the compound or its corrosive degradation byproducts (HCl). Do not use metal containers.[13][14] |

| Location | Dry, Well-Ventilated, Designated Cold Storage | Ensures a controlled environment and prevents accidental exposure to incompatible materials or water sources (e.g., do not store under a sink).[15][16] |

| Light | Store in an Opaque or Amber Bottle | Minimizes potential light-induced degradation.[9] |

Field-Proven Handling and Experimental Protocols

Adherence to strict, air-sensitive handling techniques is non-negotiable for preserving the integrity of this compound.

Protocol 1: Receiving and Initial Storage

-

Inspect Upon Receipt: Check that the manufacturer's seal on the container is intact. Note any discoloration of the product (which should be a white to off-white solid).

-

Parafilm Seal: For bottles with standard screw caps, wrap the cap-bottle interface securely with Parafilm™ to provide an extra barrier against moisture ingress.

-

Log and Label: Record the date of receipt on the bottle.

-

Immediate Storage: Place the container in a designated 2–8 °C storage area that is dry and well-ventilated.

Protocol 2: Transfer of Reagent for Reaction Setup (Air-Sensitive Technique)

This protocol assumes the use of a manufacturer's bottle with a septum-sealed cap (e.g., an Aldrich Sure/Seal™ bottle).[12]

-

Glassware Preparation: All glassware for the reaction (flask, stir bar, etc.) must be rigorously dried in an oven (e.g., 125 °C overnight) and cooled under a stream of dry nitrogen or argon.[12]

-

Inert Atmosphere Setup: Assemble the reaction flask and equip it with a septum. Flush the entire apparatus with dry nitrogen or argon, venting through a bubbler to maintain a slight positive pressure.[12]

-

Reagent Equilibration: Allow the bottle of this compound to warm to room temperature in a desiccator before opening. This crucial step prevents condensation of atmospheric moisture onto the cold reagent.

-

Syringe Preparation: Use a clean, oven-dried syringe and a long needle. Flush the syringe with dry nitrogen several times.

-

Reagent Withdrawal:

-

Puncture the septum of the reagent bottle with the nitrogen-flushed syringe needle.

-

Introduce a volume of dry nitrogen into the bottle equivalent to the volume of reagent you intend to withdraw. This prevents creating a partial vacuum that would pull in moist air.[11]

-

Carefully draw the desired amount of the reagent (if liquid) or use a nitrogen-flushed spatula in a glovebox (if solid) for transfer.

-

-

Transfer to Reaction: Dispense the reagent from the syringe directly into the reaction flask, ensuring the needle tip is below the surface of the solvent if applicable.

-

Post-Transfer: Withdraw the syringe. Re-wrap the septum area of the storage bottle with Parafilm™. Return the reagent to the recommended 2–8 °C storage.

Protocol 3: Assessing Purity and Degradation

If there is suspicion that a batch of this compound has degraded, a simple analytical check can be performed.

-

Sample Preparation: In a glovebox or under a nitrogen atmosphere, carefully take a small sample (5-10 mg) of the reagent.

-

Dissolution: Dissolve the sample in an anhydrous deuterated solvent (e.g., CDCl₃).

-

Analysis: Acquire a ¹H NMR spectrum.

-

Interpretation:

-

Pristine Reagent: The spectrum should show clean peaks corresponding to the aromatic and methylene protons of this compound.

-

Degraded Reagent: The presence of new, significant peaks, particularly a downfield-shifted methylene peak corresponding to the (4-Iodophenyl)methanesulfonic acid byproduct, indicates hydrolysis. The presence of broad signals may also suggest decomposition. If impurity peaks are significant compared to the product peaks, the reagent should be discarded or purified if possible.[17]

-

Conclusion

The chemical integrity of this compound is intrinsically linked to meticulous control of its environment. Its high reactivity, particularly its sensitivity to moisture, necessitates a storage and handling strategy centered on exclusion of water and maintenance of low temperatures. By implementing the scientifically-grounded protocols outlined in this guide—including refrigerated storage under an inert atmosphere and the rigorous use of air-sensitive transfer techniques—researchers can ensure the reagent's purity, safeguard against hazardous conditions, and achieve reliable, reproducible results in their synthetic endeavors.

References

-

Wipf Group, "Techniques for Handling Air- and Moisture-Sensitive Compounds". University of Pittsburgh, Department of Chemistry. [Online]. Available: [Link]

-

University of Rochester, "How to Store Reagents". Department of Chemistry. [Online]. Available: [Link]

-

University of California, Santa Barbara, "Water Sensitive Chemicals". Environment, Health & Safety. [Online]. Available: [Link]

-

G-Resource, "Storage instructions for chemical reagents". g-resource.com. [Online]. Available: [Link]

-

PubChem, "Sulfuryl chloride | SO2Cl2". National Institutes of Health. [Online]. Available: [Link]

-

Shevchuk, O. I., et al., "Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides". ChemRxiv. [Online]. Available: [Link]

-

Zauxi, "Sulfonyl Chloride Production Line". zauxi.com. [Online]. Available: [Link]

-

Anjanee Chemical Industries, "Methanesulfonyl Chloride SDS Safety Data Sheet". anjaneechemical.com. [Online]. Available: [Link]

-

Loba Chemie, "METHANESULFONYL CHLORIDE FOR SYNTHESIS MSDS". lobachemie.com. [Online]. Available: [Link]

-

MySkinRecipes, "this compound". myskinrecipes.com. [Online]. Available: [Link]

-

International Labour Organization, "ICSC 1163 - METHANESULFONYL CHLORIDE". ilo.org. [Online]. Available: [Link]

-

Wikipedia, "Methanesulfonyl chloride". en.wikipedia.org. [Online]. Available: [Link]

-

Organic Syntheses, "Methanesulfinyl Chloride". orgsyn.org. [Online]. Available: [Link]

-

HoriazonChemical, "Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention". horiazonchemical.com. [Online]. Available: [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. ICSC 1163 - METHANESULFONYL CHLORIDE [chemicalsafety.ilo.org]

- 3. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]

- 4. METHANESULFONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. fishersci.com [fishersci.com]

- 6. ammol.org [ammol.org]

- 7. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 8. zauxigroup.com [zauxigroup.com]

- 9. Storage instructions for chemical reagents [en.hnybio.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. Preservation of Moisture-Sensitive Chemical Reagents [sigmaaldrich.com]

- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 13. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 14. chemicalbook.com [chemicalbook.com]

- 15. ehs.umich.edu [ehs.umich.edu]

- 16. fishersci.com [fishersci.com]

- 17. Reagents & Solvents [chem.rochester.edu]

(4-Iodophenyl)methanesulfonyl chloride mechanism of reaction with primary amines

An In-Depth Technical Guide to the Reaction of (4-Iodophenyl)methanesulfonyl Chloride with Primary Amines: Mechanism, Optimization, and Synthetic Utility

Abstract